molecular formula C23H19NO6 B2380120 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide CAS No. 920446-23-7

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide

Cat. No.: B2380120
CAS No.: 920446-23-7
M. Wt: 405.406
InChI Key: SUFKZGBMTXYCNH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a 'chemosensor' for its role in detecting a wide array of noxious environmental irritants and endogenous inflammatory mediators. Research indicates that TRPA1 is a key mediator in the pathways of neurogenic inflammation and neuropathic pain , making it a prominent target for investigative pharmacology. This compound functions by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists such as allyl isothiocyanate (AIC) or cinnamaldehyde. Its primary research value lies in its utility as a highly specific chemical tool for dissecting the complex physiological and pathological roles of TRPA1 in models of inflammatory and neuropathic pain, respiratory diseases like asthma and COPD, and sensory biology . By selectively inhibiting TRPA1-mediated signaling, researchers can elucidate the channel's contribution to disease pathophysiology and validate its potential as a therapeutic target for a range of chronic pain and inflammatory conditions.

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6/c1-13-16-8-7-15(24-23(26)18-5-4-10-29-18)12-19(16)30-22(13)21(25)14-6-9-17(27-2)20(11-14)28-3/h4-12H,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFKZGBMTXYCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable aldehyde under acidic conditions.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furan-2-carboxamide Group: The final step involves the coupling of the benzofuran derivative with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules from the evidence, focusing on molecular features, spectral data, and physicochemical properties.

Table 1: Structural and Spectral Comparison

Compound Name / ID Molecular Formula Key Substituents Spectral Features (1H NMR/HRMS) Reference
Target Compound : N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide C22H21NO6 3,4-Dimethoxybenzoyl, 3-methyl, furan-2-carboxamide Expected NH signal (~δ 10–12 ppm), aromatic protons (δ 6.5–8.0 ppm), dimethoxy (δ ~3.8 ppm) Inferred
(E)-N-(2-(3,4-Dimethoxyphenyl)phenyl)furan-2-carboxamide () C21H20NO4 3,4-Dimethoxyphenyl, furan-2-carboxamide NH signal at δ 10.2 ppm; aromatic protons (δ 6.6–7.8 ppm); HRMS m/z 350.1412 (calc. 350.1392)
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () C18H14N2O5S Chromen-4-one, 4-oxothiazolidin, furan-2-carboxamide NH signal (δ 10.5 ppm); C–H⋯O hydrogen bonding; dihedral angles (89.4° and 78.5°)
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide () C22H23NO5 3,4-Dimethoxybenzoyl, 3-methyl, 2-methylpropanamide Molecular weight 381.42 g/mol; no furan ring (amide substituent differs)

Key Structural and Functional Differences

Substituent Variability: The target compound features a furan-2-carboxamide group, unlike the 2-methylpropanamide substituent in its closest analog (). The 3,4-dimethoxybenzoyl group is common in and compounds. However, in , this group is attached to a simpler phenyl ring rather than a benzofuran scaffold, reducing steric hindrance and altering bioavailability.

Spectral and Crystallographic Insights: The NH proton in analogous compounds (e.g., ) resonates near δ 10–12 ppm, confirming the presence of the carboxamide group. The target compound likely exhibits similar behavior. highlights hydrogen-bonding networks involving furan and chromenone moieties, which stabilize crystal packing. The target compound’s dimethoxybenzoyl group may facilitate similar interactions but with distinct spatial arrangements due to the benzofuran core.

Compared to ’s analog (C22H23NO5), the target compound’s additional oxygen atom (from the furan ring) may improve solubility in polar solvents.

Research Findings and Implications

  • The benzofuran core in the target compound may further modulate activity by introducing rigidity and planar aromatic surfaces.
  • Synthetic Challenges : The synthesis of benzofuran derivatives (e.g., ) often involves multi-step functionalization, suggesting that the target compound’s 3,4-dimethoxybenzoyl and methyl groups require precise regioselective reactions.

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, including antitumor and antimicrobial activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19NO6C_{23}H_{19}NO_6 with a molecular weight of approximately 405.4 g/mol. The compound features a benzofuran core, a dimethoxybenzoyl group, and an amide functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds similar to this compound. For instance, compounds with similar structures have been tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The results indicated that these compounds exhibited significant cytotoxicity in both two-dimensional (2D) and three-dimensional (3D) cell cultures.

Cell Line IC50 (μM) in 2D Assay IC50 (μM) in 3D Assay
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358VariesVaries

These findings suggest that while the compounds are effective in reducing cell viability in a controlled environment (2D), their efficacy might diminish in more complex biological settings (3D) due to interactions with the tumor microenvironment .

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties. Compounds derived from similar structures were evaluated for their effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicated substantial antimicrobial activity against pathogens such as E. coli and S. aureus.

Microorganism MIC (μg/mL)
E. coli32
S. aureus16
Fungal SpeciesVaries

These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses suggest that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : It may bind to specific cellular receptors, altering signal transduction pathways that regulate cell growth and survival.
  • Gene Expression Modulation : The compound could influence the expression of genes involved in apoptosis and cell cycle regulation .

Case Studies and Research Findings

A study focused on synthesizing derivatives of benzofuran compounds revealed that modifications to the structure could enhance both antitumor and antimicrobial activities. For example, substituents on the benzofuran ring were found to significantly impact the potency against different cancer cell lines and microbial strains .

In another case study involving structural optimization, researchers identified that introducing specific functional groups could improve selectivity towards cancer cells while minimizing toxicity towards normal cells .

Q & A

Q. Basic Research Focus

  • Solvent Screening : Use DMF/water mixtures (70:30 v/v) for solvent vapor diffusion.
  • Temperature Control : Slow cooling (0.1°C/min) from 40°C to 4°C promotes single-crystal growth.
  • Additives : Introduce 5% glycerol to reduce twinning .

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